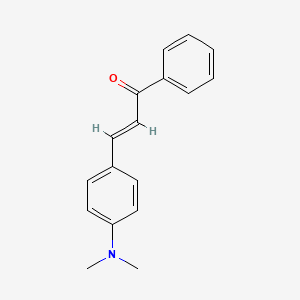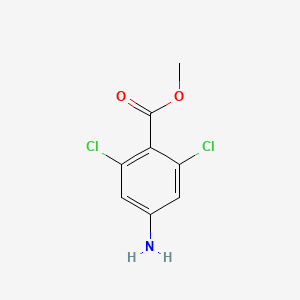
Gb3-beta-ethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
Gb3-beta-ethylamine primarily targets globotriaosylceramide (Gb3) , a glycosphingolipid (GSL) molecule . Gb3 is present in cell membranes of distinct cell types and plays a crucial role in physiological regulation and pathological processes .
Mode of Action
This compound interacts with its target, Gb3, by binding to it. This interaction can mediate host-pathogen interactions, as certain bacterial toxin families have evolved to enter eukaryotic cells through GSL receptors like Gb3 . The nature of Gb3-bound ligands and the intracellular trafficking unleashed by those ligands are key factors in this process .
Biochemical Pathways
The interaction of this compound with Gb3 affects various biochemical pathways. Gb3 plays a relevant role in albumin reabsorption and low molecular weight protein filtering into primary urine . The presence of this compound can potentially influence these processes.
Pharmacokinetics
The detection of gb3 in peripheral blood mononuclear cells (pbmc) and blood smears has been proposed as a novel marker for diagnostics, follow-up, and treatment control in fabry disease .
Result of Action
The molecular and cellular effects of this compound’s action are largely determined by its interaction with Gb3. For instance, Gb3-deficient mice showed a significant increase in urinary albumin and low molecular weight protein, indicating the role of Gb3 in these processes .
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts such as Lewis acids and protective groups to ensure the selectivity and yield of the desired product .
Industrial Production Methods
化学反应分析
Types of Reactions
Gb3-beta-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the glycosidic bonds .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Gb3-beta-ethylamine has a wide range of scientific research applications, including:
相似化合物的比较
Gb3-beta-ethylamine can be compared with other glycosphingolipids such as:
Globotriaosylceramide (Gb3): The parent compound, which lacks the ethylamine group.
Lactosylceramide (LacCer): A related glycosphingolipid with a different sugar composition.
Gangliosides: A class of glycosphingolipids with sialic acid residues.
This compound is unique due to the presence of the ethylamine group, which can enhance its biological activity and specificity .
属性
IUPAC Name |
(2R,3S,5R)-2-[(3R,5S,6S)-6-[(3S,5S,6R)-6-(2-aminoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO16/c21-1-2-32-18-14(30)11(27)16(7(4-23)34-18)37-20-15(31)12(28)17(8(5-24)35-20)36-19-13(29)10(26)9(25)6(3-22)33-19/h6-20,22-31H,1-5,21H2/t6?,7?,8?,9-,10?,11?,12?,13-,14-,15-,16+,17-,18+,19+,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTNJTQCWLYRTK-XYNCSFRQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO[C@H]1[C@H](C([C@@H](C(O1)CO)O[C@H]2[C@H](C([C@H](C(O2)CO)O[C@@H]3[C@H](C([C@H](C(O3)CO)O)O)O)O)O)O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3,4-dihydroxyphenyl)-3-[2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-6-(hydroxymethyl)-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-3-yl]propan-1-one](/img/structure/B3028583.png)




![Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate](/img/structure/B3028592.png)
![2-(Bromodifluoromethyl)benzo[d]thiazole](/img/structure/B3028593.png)





